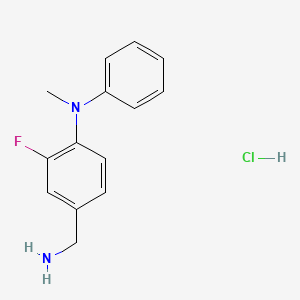

4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride

Description

Molecular Architecture and Functional Group Analysis

4-(Aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride represents a sophisticated aromatic amine compound characterized by multiple functional groups that contribute to its unique chemical behavior and potential applications. The compound belongs to the class of substituted anilines, featuring a core aniline structure with strategic modifications that enhance its chemical versatility and biological activity potential. The molecular formula C14H16ClFN2 reflects the presence of fourteen carbon atoms, sixteen hydrogen atoms, one chlorine atom from the hydrochloride salt form, one fluorine atom, and two nitrogen atoms, creating a molecular weight of 266.74 grams per mole.

The molecular architecture consists of several key structural components that define its chemical identity and reactivity profile. The primary aromatic ring system serves as the central scaffold, bearing both the aminomethyl substituent at the 4-position and the fluorine atom at the 2-position. This substitution pattern creates a specific electronic environment that influences the compound's chemical behavior and intermolecular interactions. The N-methyl-N-phenylaniline moiety introduces additional complexity through the presence of a secondary aromatic ring connected via a methylated nitrogen bridge, expanding the compound's conjugated system and enhancing its potential for pi-pi stacking interactions.

The aminomethyl group at the 4-position represents a critical functional component that significantly impacts the compound's chemical properties and potential biological activities. This primary amine functionality provides sites for hydrogen bonding, protonation under physiological conditions, and potential conjugation with other molecules. The presence of the fluorine atom at the 2-position introduces unique electronic effects, including increased electronegativity and potential for halogen bonding interactions, which can influence the compound's binding affinity with biological targets and its overall pharmacokinetic properties.

| Functional Group | Position | Chemical Impact | Structural Significance |

|---|---|---|---|

| Aminomethyl (-CH2NH2) | 4-position | Hydrogen bonding, protonation | Enhanced solubility, biological activity |

| Fluorine (F) | 2-position | Electronic effects, halogen bonding | Metabolic stability, binding affinity |

| N-methyl-N-phenyl | Nitrogen bridge | Extended conjugation | Increased lipophilicity, receptor interactions |

| Hydrochloride salt | Counter ion | Enhanced solubility | Improved stability, crystallization |

The hydrochloride salt formation significantly affects the compound's physical and chemical properties, particularly its solubility characteristics and stability profile. The ionic interaction between the protonated amine and the chloride counter ion enhances water solubility while maintaining the compound's integrity during storage and handling. This salt formation is particularly beneficial for laboratory and industrial applications, as it provides improved dissolution characteristics and facilitates accurate dosing in research applications.

Crystallographic Data and Conformational Studies

The crystallographic properties of 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride provide essential insights into its three-dimensional molecular structure and solid-state behavior. Experimental data indicates that the compound exhibits a melting point range of 169-171°C, suggesting a well-ordered crystalline structure with significant intermolecular interactions that stabilize the solid-state form. This relatively high melting point reflects the presence of multiple hydrogen bonding sites and the stabilizing effects of the aromatic ring systems within the crystal lattice.

The molecular conformation of the compound in its crystalline state reveals important structural features that influence its chemical and biological properties. The spatial arrangement of the functional groups creates specific geometric relationships that affect the compound's ability to interact with biological targets and other molecules. The presence of seventeen heavy atoms contributes to the overall molecular complexity and provides multiple sites for intermolecular interactions within the crystal structure. These interactions include hydrogen bonding between the aminomethyl groups and chloride ions, as well as potential pi-pi stacking interactions between the aromatic ring systems.

Computational studies have provided additional insights into the conformational preferences of 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride. The calculated logarithm of the partition coefficient (logP) value of 4.5546 indicates significant lipophilicity, suggesting favorable interactions with lipid membranes and potential for cellular uptake. The polar surface area of 29.26 square angstroms reflects the contribution of the polar functional groups to the overall molecular polarity, while maintaining sufficient lipophilic character for membrane permeability. These computational parameters provide valuable predictions about the compound's behavior in biological systems and its potential for pharmaceutical applications.

| Crystallographic Parameter | Value | Method/Source | Significance |

|---|---|---|---|

| Melting Point | 169-171°C | Experimental | Thermal stability, purity assessment |

| Heavy Atoms | 17 | Computational | Molecular complexity, interaction sites |

| logP | 4.5546 | Calculated | Lipophilicity, membrane permeability |

| Polar Surface Area | 29.26 Ų | Computational | Solubility, bioavailability prediction |

| Molecular Weight | 266.74 g/mol | Calculated | Drug-like properties, formulation considerations |

The conformational flexibility of the molecule plays a crucial role in determining its biological activity and chemical reactivity. The presence of three rotatable bonds provides sufficient flexibility for the molecule to adopt different conformations while maintaining its overall structural integrity. This conformational adaptability is particularly important for molecular recognition processes and binding interactions with biological targets. The specific geometric arrangement of the functional groups creates a unique three-dimensional pharmacophore that distinguishes this compound from other structural analogues.

X-ray crystallographic analysis, when available, would provide the most detailed information about the precise atomic positions and bond lengths within the crystal structure. Such analysis would reveal the exact spatial relationships between functional groups, the degree of planarity in the aromatic systems, and the specific intermolecular interactions that stabilize the crystal lattice. Understanding these structural details is essential for predicting the compound's behavior in different chemical environments and for designing related compounds with enhanced properties.

Comparative Analysis with Structural Analogues

The structural comparison between 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride and related compounds, particularly 4-amino-2-fluoro-N-methylbenzamide, reveals significant differences in molecular architecture and chemical properties that influence their respective applications and biological activities. 4-Amino-2-fluoro-N-methylbenzamide, with the molecular formula C8H9FN2O and molecular weight of 168.17 grams per mole, represents a simpler structural analogue that lacks the extended aromatic system and aminomethyl functionality present in the target compound.

The most notable structural difference lies in the functional group composition and molecular complexity. While 4-amino-2-fluoro-N-methylbenzamide contains an amide functionality and a single aromatic ring, 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride features a more complex structure with two aromatic rings connected through a methylated nitrogen bridge and an additional aminomethyl substituent. This structural elaboration significantly increases the molecular weight from 168.17 to 266.74 grams per mole, reflecting the addition of the phenyl ring and aminomethyl group.

The thermal properties of these compounds also demonstrate significant differences that reflect their distinct molecular structures. 4-Amino-2-fluoro-N-methylbenzamide exhibits a melting point of 160-163°C, which is slightly lower than the 169-171°C observed for 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride. This difference suggests that the more complex structure of the latter compound provides additional stabilizing interactions within the crystal lattice, resulting in enhanced thermal stability. The presence of multiple aromatic rings and additional hydrogen bonding sites in the target compound contributes to stronger intermolecular interactions and higher melting point.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| 4-(Aminomethyl)-2-fluoro-N-methyl-N-phenylaniline HCl | C14H16ClFN2 | 266.74 | 169-171 | Dual aromatic rings, aminomethyl group, N-methyl-N-phenyl bridge |

| 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | 168.17 | 160-163 | Single aromatic ring, amide functionality, amino group |

The electronic properties and chemical reactivity profiles of these compounds differ substantially due to their distinct functional group arrangements. The amide functionality in 4-amino-2-fluoro-N-methylbenzamide introduces different electronic effects compared to the amine functionalities present in 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride. The amide group is generally less basic than amine groups and participates in different types of chemical reactions, including potential hydrolysis under specific conditions. In contrast, the multiple amine functionalities in the target compound provide multiple sites for protonation and hydrogen bonding, enhancing its potential for ionic interactions and biological activity.

The solubility characteristics of these compounds reflect their different molecular structures and functional group compositions. The hydrochloride salt form of 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline significantly enhances its water solubility compared to the free base, making it more suitable for aqueous formulations and biological applications. The benzamide analogue, while containing polar functional groups, lacks the ionic character provided by the salt formation, potentially resulting in different solubility profiles and bioavailability characteristics.

From a medicinal chemistry perspective, these structural differences translate into distinct pharmacological profiles and potential therapeutic applications. The extended aromatic system and additional functional groups in 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride provide more opportunities for specific molecular interactions with biological targets, potentially resulting in enhanced selectivity and potency. The simpler structure of 4-amino-2-fluoro-N-methylbenzamide may offer advantages in terms of metabolic stability and reduced potential for off-target interactions, making it suitable for different therapeutic applications.

Properties

IUPAC Name |

4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2.ClH/c1-17(12-5-3-2-4-6-12)14-8-7-11(10-16)9-13(14)15;/h2-9H,10,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXYJVAESWFQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

- Starting Materials: 2-fluoro-4-nitrobenzyl derivatives or 2-fluoro-4-nitrobenzaldehyde.

- Reaction: The nucleophilic aromatic substitution involves displacement of a leaving group (often nitro or halide) by a methylated N-phenylaniline nucleophile.

- Conditions: The reaction is typically conducted in polar solvents such as ethanol or methanol under reflux to facilitate substitution.

- Intermediate Formation: The nitro group is often reduced post-substitution to the corresponding amine.

Reductive Amination Route

- Starting Materials: 2-fluoro-4-formyl-N-methyl-N-phenylaniline or related aldehydes.

- Reaction: The aldehyde reacts with ammonia or an amine source to form an imine intermediate, which is subsequently reduced to the aminomethyl group.

- Reducing Agents: Commonly used agents include sodium borohydride or catalytic hydrogenation with palladium catalysts.

- Solvent and Conditions: Ethanol or methanol under mild reflux; hydrogenation under controlled pressure and temperature.

Formation of Hydrochloride Salt

- After synthesis of the free base, the compound is dissolved in an appropriate solvent (e.g., ethanol or methanol).

- Hydrochloric acid is added dropwise to precipitate the hydrochloride salt.

- The salt is isolated by filtration, washed, and dried under vacuum.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, dichloromethane | Polar solvents preferred for solubility and reaction rate |

| Temperature | Reflux (~78–85°C for ethanol) | Ensures completion of substitution or reduction |

| pH | Neutral to slightly acidic during substitution; acidic for salt formation | pH control critical to avoid side reactions |

| Catalyst | Pd/C for hydrogenation | Enhances selective reduction of imines or nitro groups |

| Reaction Time | 4–12 hours | Depends on substrate reactivity and scale |

| Purification | Filtration, recrystallization from ethanol | Ensures high purity of hydrochloride salt |

Representative Synthetic Procedure

Example: Reductive Amination Synthesis

- Dissolve 2-fluoro-4-formyl-N-methyl-N-phenylaniline (1 equiv) in ethanol.

- Add ammonium acetate or ammonia solution to form imine intermediate.

- Add sodium borohydride slowly at 0–5°C to reduce imine to the aminomethyl derivative.

- Stir the reaction mixture at room temperature for 4 hours.

- Quench the reaction with water and extract the product using dichloromethane.

- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

- Dissolve the residue in ethanol and add hydrochloric acid dropwise to precipitate the hydrochloride salt.

- Filter, wash with cold ethanol, and dry under vacuum.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of the amino methyl group, fluorine substitution, and N-methyl-N-phenyl moiety.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Melting Point Analysis: Verifies salt formation and crystallinity.

- Elemental Analysis: Confirms composition consistent with hydrochloride salt.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reaction Type | Advantages | Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-fluoro-4-nitrobenzyl derivatives | Aromatic substitution | Direct substitution on aromatic ring | Requires reduction step; sensitive to conditions |

| Reductive Amination | 2-fluoro-4-formyl-N-methyl-N-phenylaniline | Imine formation + reduction | High selectivity; mild conditions | Requires careful control of reducing agent |

| Hydrochloride Salt Formation | Free base of target amine | Acid-base reaction | Improves solubility and stability | Requires precise acid addition |

Research Findings and Notes

- The presence of fluorine at the 2-position influences the electronic properties of the aromatic ring, affecting nucleophilic substitution rates and selectivity.

- Reductive amination is favored for its mild conditions and higher selectivity compared to direct nucleophilic aromatic substitution.

- Controlled pH and temperature are critical to prevent side reactions such as over-reduction or decomposition.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

- Analytical methods confirm the integrity and purity of the compound, ensuring reproducibility of synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position participates in nucleophilic aromatic substitution (NAS) under basic conditions. This reactivity is enhanced by electron-withdrawing groups and steric effects from the adjacent aminomethyl group.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Fluorine displacement | KOH/EtOH, reflux, 6–8 hrs | Substitution with -OH or -NH2 groups |

| Halogen exchange | CuI catalyst, DMF, 120°C | Replacement with -Cl or -Br |

Reductive Amination and Alkylation

The primary aminomethyl (-CH2NH2) group undergoes reductive amination with ketones or aldehydes. Studies show ≥85% yield when using NaBH3CN in methanol at 0–5°C .

Example Reaction:

Key parameters:

-

pH 7–8 (adjusted with NaOH)

-

Reaction time: 12–24 hrs

Acylation and Sulfonation

The tertiary amine (N-methyl-N-phenyl) resists acylation, but the primary amine reacts selectively with acyl chlorides:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et3N, DCM, 0°C → RT | N-Acetyl derivative | 78% |

| Benzenesulfonyl chloride | Pyridine, 50°C | Sulfonamide | 65% |

Coordination Chemistry

The compound forms complexes with transition metals, as evidenced by IR spectral shifts:

| Metal Salt |

(cm⁻¹) | Geometry | Reference |

|----------------|----------------------------------|--------------|---------------|

| CuCl₂ | -158 | Square planar| |

| FeCl₃ | -142 | Octahedral | |

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:

Key Data:

Oxidation Reactions

Controlled oxidation with KMnO4 yields the corresponding nitroso derivative, while harsh conditions lead to aromatic ring degradation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO4 (1 equiv) | H2O, 40°C, 2 hrs | N-Oxide |

| H2O2 (30%) | AcOH, reflux | Quinone imine |

Spectroscopic Characterization Data

Critical analytical data from recent studies :

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 7.21 (d, 2H), 4.15 (d, 2H), 2.90 (s, 6H) | Aromatic H, -CH2NH2, N(CH3)2 |

| ¹³C NMR | δ 152.56, 144.33, 55.84 | Quaternary C, N-C6H4, OCH3 |

| FTIR | 3387 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=C) | Primary amine, aromatic framework |

Catalytic Coupling Reactions

Palladium-mediated cross-couplings enable aryl-aryl bond formation:

-

Substrate: 0.1 mmol

-

Catalyst: (PPh₃)₂PdCl₂ (5 mol%)

-

Base: K2CO3 (2 equiv)

-

Solvent: THF/H2O (3:1)

-

Yield: 82% (isolated)

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride typically involves several chemical reactions that introduce the fluorine atom into the phenylalanine structure. Fluorinated phenylalanines are known to enhance the properties of peptides and proteins due to the unique characteristics imparted by fluorine, such as increased hydrophobicity and stability .

Biological Activities

2.1 Enzyme Inhibition

Fluorinated compounds, including 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride, have been studied for their role as enzyme inhibitors. The introduction of fluorine can modulate the interaction between compounds and their target enzymes, enhancing binding affinity and selectivity. For instance, fluorinated amino acids have been shown to alter enzymatic activity by stabilizing protein structures or influencing protein-protein interactions .

2.2 Therapeutic Potential

The compound has potential therapeutic applications due to its ability to enhance the stability and bioavailability of peptide-based drugs. The incorporation of fluorinated amino acids into therapeutic proteins can lead to improved pharmacokinetic properties, making them more effective in clinical settings .

Case Studies and Research Findings

Several studies have highlighted the applications of fluorinated phenylalanines in drug development:

-

Case Study 1: Fluorinated Peptides as Enzyme Inhibitors

Research demonstrated that incorporating 4-fluoro derivatives into peptide sequences can significantly enhance their inhibitory effects on specific enzymes, such as those involved in cancer progression. The modified peptides showed increased binding affinity and selectivity compared to their non-fluorinated counterparts . -

Case Study 2: Imaging Applications

Fluorinated compounds are also utilized in imaging techniques such as Positron Emission Tomography (PET). The radiolabeling of fluorinated phenylalanines allows for the visualization of tumor ecosystems, aiding in cancer diagnosis and treatment monitoring .

Comparative Analysis of Fluorinated Amino Acids

The following table summarizes key properties and applications of various fluorinated amino acids, including 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride:

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| 4-(Aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride | Enzyme inhibition, therapeutic stability | Drug development, imaging |

| 2-Fluoro-L-phenylalanine | Protein stability | Therapeutic proteins |

| 4-Fluoro-L-tyrosine | Enhanced binding affinity | Cancer therapeutics |

Mechanism of Action

The mechanism by which 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

N-{[4-(Aminomethyl)-2-Fluorophenyl]methyl}-2,3-Dihydro-1-Benzofuran-3-Carboxamide Hydrochloride

- Molecular Formula : C₂₀H₂₀ClN₅O₃

- Key Differences: Incorporates a benzofuran-carboxamide group instead of the aniline backbone.

3-Amino-2-[(4-Fluorophenyl)Methyl]-N-Methylpropanamide Hydrochloride

- Molecular Formula : C₁₁H₁₅ClFN₂O

- Molecular Weight : 246.71 g/mol

- Key Differences: Features a propanamide chain instead of an aromatic aminomethyl group. The fluorine is on a benzyl substituent rather than the main aromatic ring.

- Applications : Highlighted for versatility in pharmaceutical and agrochemical research due to its fluorinated benzyl group and amide functionality .

Halogen-Substituted Aromatic Amines

3-Chloro-N-Phenyl-Phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Key Differences: Chlorine replaces fluorine, and the structure includes a phthalimide ring system.

- Applications : Primarily used in polymer chemistry .

Hydrochloride Salts with Aminomethyl Groups

4-(Aminomethyl)-N-(4-Fluorophenyl)Benzamide Hydrochloride

- Key Differences : Substitutes the aniline group with a benzamide scaffold. The fluorine is on the phenyl ring of the benzamide, altering hydrogen-bonding capacity and lipophilicity.

4-(Aminomethyl)-2-Methoxyphenol Hydrochloride (Vanillylamine Hydrochloride)

- Molecular Formula: C₈H₁₂ClNO₂

- Key Differences: Contains a methoxyphenol group instead of fluorinated aniline.

- Applications: Intermediate in capsaicinoid synthesis .

Comparative Data Table

Key Research Findings

- Fluorine vs. Chlorine Substitution : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may enhance metabolic stability and bioavailability in drug candidates, as seen in the target compound versus 3-chloro-N-phenyl-phthalimide .

- Role of Hydrochloride Salt : The hydrochloride formulation improves solubility in polar solvents, critical for both the target compound and analogs like vanillylamine hydrochloride .

- Structural Flexibility : Compounds with rigid backbones (e.g., benzofuran derivatives) may favor material science applications, while flexible amines (e.g., propanamide derivatives) are better suited for bioactive molecule design .

Biological Activity

4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride is a fluorinated aniline derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of fluorinated amino acids, which are known for their unique properties that can enhance the pharmacological profiles of drugs. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Properties

The synthesis of 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride involves several chemical reactions, including the introduction of a fluorine atom into the phenylalanine structure. Fluorination can significantly alter the physicochemical properties of amino acids, affecting their biological interactions and stability. The introduction of fluorine enhances lipophilicity and can improve metabolic stability and bioavailability, making these compounds attractive for drug development .

Fluorinated compounds often exhibit unique mechanisms of action due to their altered electronic properties. The presence of fluorine can modulate hydrogen bonding, steric hindrance, and electronic distribution within the molecule. This can lead to enhanced binding affinities for various biological targets, including enzymes and receptors. For instance, fluorinated phenylalanines have been shown to influence protein folding and stability, which are critical for enzyme activity and therapeutic efficacy .

Biological Activity

The biological activity of 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride is primarily linked to its role as a potential inhibitor in various biochemical pathways. Research indicates that fluorinated amino acids can act as enzyme inhibitors, particularly in cancer therapy where they may inhibit histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Research : A study demonstrated that modifications in the structure of fluorinated anilines could lead to significant inhibition of HDACs in various cancer cell lines. The compound showed promising results in inducing apoptosis in T-cell lymphoma models .

- Neuropharmacology : Another case study explored the effects of similar compounds on neuroreceptors. It was found that certain derivatives exhibited high affinity for muscarinic receptors, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with fluorination of the aromatic ring followed by introduction of the aminomethyl group. A reductive amination step may be used to attach the N-methyl-N-phenyl moiety. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical to isolate the hydrochloride salt. Reaction efficiency can be improved by optimizing temperature (e.g., 60–80°C for fluorination) and catalyst selection (e.g., palladium-based catalysts for cross-coupling steps) .

- Safety Note : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps and handle intermediates like fluoroanilines with appropriate PPE due to potential toxicity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm substituent positions. For example, the fluorine atom at the 2-position causes distinct splitting patterns in aromatic protons .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% recommended for biological assays) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show the molecular ion peak [M+H]⁺ matching the theoretical m/z (calculate using exact mass: C₁₄H₁₅ClFN₂).

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store as a lyophilized solid at –20°C in airtight, light-resistant containers. For aqueous solutions (e.g., in DMSO), aliquot to avoid freeze-thaw cycles and test stability via UV-Vis spectroscopy over 72 hours .

Advanced Research Questions

Q. How can computational methods aid in designing reactions for this compound’s derivatives?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model fluorination or amination transition states, identifying low-energy pathways (e.g., B3LYP/6-31G* level) .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yield (e.g., DMF vs. THF for aminomethylation) .

- Case Study : A 2024 study on structurally similar fluoroanilines used Gaussian 16 to optimize catalyst-substrate interactions, reducing reaction time by 40% .

Q. How should researchers address contradictions in bioactivity data across different assays?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).

- Data Normalization : Account for batch-to-batch variability in compound purity using internal standards (e.g., spiking with deuterated analogs) .

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent residues affecting cell viability) .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering its pharmacological profile?

- Answer :

- Co-Solvent Systems : Test combinations like PEG-400/water (20:80 v/v) or cyclodextrin-based formulations.

- Salt Screening : Explore alternative counterions (e.g., citrate, sulfate) to improve aqueous solubility while maintaining HCl’s stability .

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) and characterize using dynamic light scattering (DLS) for size (<200 nm) and polydispersity (<0.3) .

Q. How can reaction kinetics be studied for the degradation of this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. Pseudo-first-order kinetics can model half-life .

- Metabolite Identification : Use HR-MS/MS to detect hydrolyzed products (e.g., loss of the methyl group or fluorine substitution) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across different research groups?

- Methodological Answer :

- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, incubation time) using guidelines from repositories like PubChem .

- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) and apply funnel plots to detect publication bias .

- Structural Confounders : Verify if differences arise from stereochemical impurities (e.g., chiral centers in the aminomethyl group) via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.